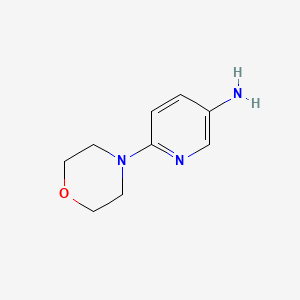

6-Morpholinopyridin-3-amine

Description

Significance and Scope of Pyridine (B92270) and Morpholine (B109124) Heterocycles in Drug Discovery and Medicinal Chemistry

Heterocyclic compounds, particularly those containing nitrogen and oxygen, form the backbone of a vast number of pharmaceutical agents. Among these, pyridine and morpholine hold a prominent position.

The pyridine ring is a versatile azaheterocycle that is a constituent of numerous FDA-approved drugs. nih.gov Its nitrogen atom can participate in hydrogen bonding with biological targets, which can significantly enhance the pharmacokinetic properties of a drug. nih.gov Pyridine-containing drugs have demonstrated a wide array of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory effects. ontosight.ainih.gov The inclusion of a pyridine moiety can improve metabolic stability, permeability, potency, and binding affinity of drug candidates. nih.gov

The morpholine ring is another crucial heterocycle in medicinal chemistry, valued for its favorable physicochemical, biological, and metabolic properties. researchgate.netsci-hub.se Its presence can enhance the potency of a molecule through interactions with target proteins and can also modulate pharmacokinetic properties. researchgate.net The morpholine moiety is often incorporated into drug candidates to improve solubility, bioavailability, and to serve as a versatile synthetic building block. researchgate.netsci-hub.se It is found in a wide range of bioactive molecules with diverse therapeutic applications. sci-hub.se

The combination of these two heterocycles in a single molecule, as seen in 6-Morpholinopyridin-3-amine, offers a powerful platform for the design and synthesis of novel therapeutic agents.

Overview of this compound as a Core Structure and Building Block in Bioactive Molecules

This compound serves as a key intermediate and core structural motif in the synthesis of a variety of biologically active compounds. ontosight.ai Its utility as a building block stems from the reactivity of its amino group, which can readily undergo reactions such as amide bond formation to create more complex molecules. mdpi.comacs.org

Researchers have utilized this compound to synthesize derivatives with potential applications in several therapeutic areas. For instance, it has been incorporated into molecules targeting cancer, with some derivatives showing cytotoxic effects against cancer cell lines. mdpi.comtandfonline.com It has also been used in the development of kinase inhibitors, a critical class of drugs in oncology. nih.gov Furthermore, derivatives of this compound have been investigated for their potential as antibacterial and anthelmintic agents. nih.govmdpi.com

The synthesis of this compound itself is a multi-step process, often starting from substituted pyridines. mdpi.comnih.gov The specific arrangement of the morpholino and amino groups on the pyridine ring is crucial for its subsequent use in creating a library of analogs with diverse biological activities. ontosight.ai

Research Rationale and Objectives for Exploring this compound and its Derivatives

The primary rationale for the extensive research into this compound and its derivatives lies in the continued need for new and effective therapeutic agents to address a wide range of diseases. The unique structural features of this compound provide a solid starting point for the design of novel drugs with improved efficacy, selectivity, and pharmacokinetic profiles.

The main objectives for exploring this chemical scaffold include:

Synthesis of Novel Derivatives: To create libraries of new compounds by modifying the core structure of this compound. This often involves reactions at the amino group to introduce a variety of substituents. mdpi.comnih.govmdpi.com

Structure-Activity Relationship (SAR) Studies: To systematically evaluate how different chemical modifications to the this compound scaffold affect its biological activity. This allows researchers to identify key structural features responsible for desired therapeutic effects. tandfonline.com

Identification of New Biological Targets: To screen derivatives against a wide range of biological targets, such as enzymes and receptors, to discover new therapeutic applications. acs.orgnih.gov

Optimization of Lead Compounds: To take promising initial "hit" compounds and chemically modify them to improve their drug-like properties, such as potency, solubility, and metabolic stability, with the ultimate goal of developing a clinical candidate. acs.orgacs.org

For example, research has focused on developing derivatives as inhibitors of specific kinases involved in cancer progression or as agents to combat infectious diseases by targeting microbial pathways. nih.govmdpi.com The overarching goal is to leverage the favorable properties of the this compound core to generate novel molecules that can address unmet medical needs.

Detailed Research Findings

The following table summarizes key findings from research involving this compound and its derivatives, highlighting the diversity of applications and the importance of this scaffold in medicinal chemistry.

| Derivative Class | Therapeutic Target/Application | Key Findings | Reference |

| N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide | Anticancer | A derivative, N-(6-Morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide, was synthesized and characterized. | mdpi.com |

| 3-(Pyridine-3-yl)-2-oxazolidinones | Antibacterial | This compound was used as a key intermediate in the synthesis of novel oxazolidinone derivatives with antibacterial activity. | nih.gov |

| 2,6-Diamino-substituted purines | Anticancer (Kinase Inhibition) | Utilized as a building block for purine (B94841) derivatives designed as inhibitors of Aurora-B kinase and Mps1. | nih.gov |

| 3-(3-Pyridyl)-oxazolidinone-5-methyl esters | Antibacterial and Anthelmintic | Served as a precursor to synthesize a series of ester derivatives that were evaluated for their in vitro antibacterial and anthelmintic effects. | mdpi.com |

| 1H-Indole-2-carboxamides | Anti-Trypanosoma cruzi (Chagas Disease) | Incorporated into indole-2-carboxamides to explore structure-activity relationships for activity against T. cruzi. | acs.org |

| Pyrimidine-based dual inhibitors | Anticancer (DAPK1/CSF1R inhibition) | Used in the synthesis of pyrimidine (B1678525) derivatives as potential anticancer agents. The morpholino group was found to be important for activity. | tandfonline.com |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

6-morpholin-4-ylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c10-8-1-2-9(11-7-8)12-3-5-13-6-4-12/h1-2,7H,3-6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVTSPTCBHTWXMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10199994 | |

| Record name | 6-(Morpholino)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10199994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52023-68-4 | |

| Record name | 6-Morpholinopyridin-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52023-68-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(Morpholino)pyridin-3-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052023684 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-(Morpholino)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10199994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(morpholino)pyridin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.359 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-(MORPHOLINO)PYRIDIN-3-AMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KB19HWM93G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Strategies

Established Synthetic Routes to 6-Morpholinopyridin-3-amine

The preparation of this compound can be broadly categorized into three main established routes: direct amination, multi-step synthesis via intermediates, and catalytic reduction of a nitro precursor.

Direct Amination Approaches

Direct amination strategies for the synthesis of this compound typically involve the nucleophilic substitution of a suitable leaving group on the pyridine (B92270) ring with morpholine (B109124). A common precursor for this approach is a pyridine ring substituted with a halogen at the 6-position. For instance, the reaction of 2-chloro-5-nitropyridine (B43025) with morpholine serves as a key step in introducing the morpholine moiety. frontiersin.orgmdpi.com This reaction is a nucleophilic aromatic substitution where the lone pair of electrons on the nitrogen atom of morpholine attacks the electron-deficient carbon atom bearing the chlorine atom on the pyridine ring. masterorganicchemistry.com The presence of the electron-withdrawing nitro group at the 5-position activates the pyridine ring towards nucleophilic attack, facilitating the substitution. frontiersin.org

While not a single-step synthesis to the final product, this direct amination of the pyridine core is a critical and foundational step in several synthetic sequences.

Multi-step Synthetic Sequences via Intermediate Compounds

A widely employed and well-documented method for synthesizing this compound involves a multi-step sequence. This approach provides a reliable pathway to the target compound through the formation and subsequent transformation of stable intermediates. frontiersin.org

A common starting point is the reaction between 2-chloro-5-nitropyridine and morpholine. frontiersin.orgmdpi.com This reaction, typically carried out in a suitable solvent like dichloromethane (B109758) or tetrahydrofuran (B95107) and in the presence of a base such as triethylamine (B128534) or potassium carbonate, yields the key intermediate, 4-(5-nitropyridin-2-yl)morpholine. frontiersin.orgmdpi.com The base is used to neutralize the hydrochloric acid generated during the reaction. This intermediate is a stable, often crystalline solid that can be purified before proceeding to the next step. frontiersin.orgmdpi.com The subsequent step involves the reduction of the nitro group to an amino group, which is discussed in detail in the following section.

The following table outlines a typical reaction for the synthesis of the key intermediate:

| Starting Material | Reagent | Base | Solvent | Conditions | Product | Yield | Reference |

| 2-Chloro-5-nitropyridine | Morpholine | Triethylamine | Dichloromethane | Room Temperature, overnight | 4-(5-Nitropyridin-2-yl)morpholine | 93% | frontiersin.org |

| 2-Chloro-5-nitropyridine | Morpholine | Potassium Carbonate | Tetrahydrofuran | 80 °C, 4 h | 4-(5-Nitropyridin-2-yl)morpholine | 99% | mdpi.com |

Catalytic Reduction Methods, including Hydrogenation

The final and crucial step in the multi-step synthesis of this compound is the reduction of the nitro group of the intermediate, 4-(5-nitropyridin-2-yl)morpholine. Catalytic hydrogenation is the most common and efficient method for this transformation. ambeed.com This process involves the use of a metal catalyst and a hydrogen source to selectively reduce the nitro group to a primary amine without affecting the pyridine or morpholine rings.

Various catalytic systems have been successfully employed for this reduction. Palladium on activated carbon (Pd/C) is a frequently used catalyst, often in combination with a hydrogen gas atmosphere or a hydrogen donor like hydrazine (B178648) hydrate. ambeed.com Platinum on carbon (Pt/C) under a hydrogen atmosphere is also an effective catalyst for this conversion. ambeed.com The reaction is typically carried out in a protic solvent such as ethanol (B145695) or methanol (B129727) at room temperature or with gentle heating. ambeed.com The completion of the reaction is monitored by techniques like thin-layer chromatography (TLC), and the product is isolated after filtering off the catalyst and removing the solvent. ambeed.com

Below is a table summarizing various catalytic reduction methods:

| Starting Material | Catalyst | Hydrogen Source | Solvent | Conditions | Product | Yield | Reference |

| 4-(5-Nitropyridin-2-yl)morpholine | 5% Pt on carbon | Hydrogen (50 psi) | Ethanol | 5 h | This compound | 100% | ambeed.com |

| 4-(5-Nitropyridin-2-yl)morpholine | 5% Pd/C | Hydrogen (50 psi) | Ethanol | 5 h | This compound | 100% | ambeed.com |

| 4-(5-Nitropyridin-2-yl)morpholine | Pd/C | Hydrogen (1 atm) | Methanol | Room Temperature, 3 h | This compound | 84% | ambeed.com |

| 4-(5-Nitropyridin-2-yl)morpholine | Pd/C | Hydrazine hydrate | Butan-1-ol | 120 °C, 6 h | This compound | 74% | ambeed.com |

| 4-(5-Nitropyridin-2-yl)morpholine | Iron powder | Hydrochloric acid | Ethanol/Water | 80 °C, 3 h | This compound | 79.3% | ambeed.com |

Advanced Synthetic Techniques for this compound Derivatization

The primary amino group of this compound is a key functional handle for further molecular elaboration, allowing for the synthesis of a diverse range of derivatives. Amide coupling and nucleophilic substitution reactions are two of the most important advanced synthetic techniques used for this purpose.

Amide Coupling Reactions

The formation of an amide bond is one of the most frequently utilized reactions in medicinal chemistry, and this compound is an excellent substrate for such transformations. nih.gov The amino group can readily react with carboxylic acids or their activated derivatives to form a wide array of amide-containing compounds. nih.govresearchgate.net

These coupling reactions typically employ a coupling agent to activate the carboxylic acid, facilitating the nucleophilic attack by the amino group of this compound. Common coupling agents include carbodiimides like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), often used in conjunction with an additive such as 1-Hydroxybenzotriazole (HOBt) to suppress side reactions and improve efficiency. nih.gov The reactions are generally carried out in aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) in the presence of a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA). nih.gov

The following table presents examples of amide coupling reactions involving this compound:

| Carboxylic Acid | Coupling Agent | Additive | Base | Solvent | Product | Reference |

| 2-(6-Phenylimidazo[2,1-b]thiazol-3-yl)acetic acid | EDC | HOBt | DIPEA | THF | N-(6-Morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide | nih.gov |

| Carboxylic acid derivative | HATU | - | DIPEA | DMF | Amide derivative | nih.gov |

Nucleophilic Substitution Processes

The primary amino group of this compound is nucleophilic and can participate in various substitution reactions. smolecule.com These reactions allow for the introduction of a wide range of substituents, further diversifying the chemical space around this scaffold.

Common nucleophilic substitution reactions include alkylation and acylation. cymitquimica.com Alkylation can be achieved by reacting this compound with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base like potassium carbonate or triethylamine. This introduces an alkyl group onto the nitrogen atom.

Acylation involves the reaction with acyl chlorides or sulfonyl chlorides in a suitable solvent, often with a catalyst like 4-Dimethylaminopyridine (DMAP). sigmaaldrich.com This leads to the formation of amides or sulfonamides, respectively. These derivatization strategies are crucial for exploring the structure-activity relationships of molecules based on the this compound core.

Acylation Reactions

The primary amine at the 3-position of the this compound ring is a key functional group that readily undergoes acylation reactions. This transformation is fundamental for creating amide and carbamate (B1207046) derivatives, which often serve as important intermediates or as final bioactive compounds. The acylation process involves the reaction of the amine, acting as a nucleophile, with an acylating agent.

In one documented synthetic approach, this compound was reacted with 2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetic acid to form the corresponding amide. mdpi.com This reaction was facilitated by the use of standard peptide coupling reagents, including 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and N-hydroxybenzotrizole (HOBt), in the presence of a non-nucleophilic base, N,N-diisopropylethylamine (DIPEA). mdpi.com

Another significant application of acylation is the introduction of a protecting group onto the amine. For instance, the amine has been protected via the formation of a carbamate. This was achieved by reacting this compound with benzyl chloroformate (Cbz-Cl) at 0 °C. nih.gov This reaction yields the corresponding benzyl carbamate, a stable derivative that allows for selective reactions at other positions of the molecule. nih.govfrontiersin.org

The table below summarizes representative acylation reactions involving this compound.

| Reactant 1 | Reactant 2 (Acylating Agent) | Reagents/Conditions | Product | Yield | Reference |

| This compound | 2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetic acid | EDCI, HOBt, DIPEA, THF, 24h | N-(6-Morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide | Not specified | mdpi.com |

| This compound | Benzyl chloroformate (Cbz-Cl) | CH₂Cl₂, 0 °C to ambient temp | Benzyl (6-morpholinopyridin-3-yl)carbamate | 93% | nih.govfrontiersin.org |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent a powerful tool in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net For derivatives of this compound, these reactions are particularly useful for constructing complex molecular architectures by forming new C-N bonds, typically through Buchwald-Hartwig amination or similar processes.

The utility of this compound as a nucleophilic component in such couplings has been demonstrated in the synthesis of novel kinase inhibitors. google.com In one example, it was coupled with 3-(2-chloro-5-fluoropyrimidin-4-yl)imidazo[1,2-a]pyridine. This reaction creates a new C-N bond between the primary amine of the morpholinopyridine moiety and the pyrimidine (B1678525) ring of the coupling partner, yielding a highly functionalized product. google.com

The success of these reactions often depends on the careful selection of the palladium catalyst, ligands, and reaction conditions to overcome potential challenges. nih.gov For aminopyridine substrates, potential issues can include the coordination of the pyridine nitrogen to the palladium center, which might inhibit the catalytic cycle. nih.gov The use of specialized phosphine (B1218219) ligands, such as RuPhos and BrettPhos, has been shown to be effective in promoting C,N cross-coupling reactions with challenging aminopyridine substrates. nih.gov

The table below details a specific palladium-catalyzed cross-coupling reaction.

| Amine | Coupling Partner | Reaction Type | Product | Yield | Reference |

| This compound | 3-(2-chloro-5-fluoropyrimidin-4-yl)imidazo[1,2-a]pyridine | Palladium-Catalyzed C-N Cross-Coupling | N-(6-morpholinopyridin-3-yl)-4-(imidazo[1,2-a]pyridin-3-yl)-5-fluoropyrimidin-2-amine | 23% | google.com |

Formation of Salt Derivatives

The presence of basic nitrogen atoms—specifically the primary amine and the morpholine nitrogen—allows this compound and its derivatives to readily form salts upon treatment with acids. This is a common and useful practice in pharmaceutical chemistry to improve the solubility, stability, and handling of a compound.

While direct documentation for the salt formation of the parent this compound is not extensively detailed in the reviewed literature, the principle is demonstrated through its derivatives. For example, in a multi-step synthesis, a complex purine (B94841) derivative synthesized using this compound was isolated as a trifluoroacetate (B77799) salt. mdpi.com This salt formation occurred during the final purification step using preparative HPLC with trifluoroacetic acid (TFA) in the mobile phase. mdpi.com

Furthermore, the formation of hydrochloride salts is a common strategy. A closely related analog, 5-chloro-6-morpholinopyridin-3-amine, has been prepared and handled as a dihydrochloride (B599025) salt, indicating that both the primary amine and the morpholine nitrogen can be protonated. This suggests that this compound itself is capable of forming mono- or di-acidic salts under appropriate conditions. The formation of such salts is a key consideration for the progression of related compounds in research and development.

Biological Activity and Pharmacological Investigations

Anticancer Potential of 6-Morpholinopyridin-3-amine Derivatives

The morpholine (B109124) and pyridine (B92270) moieties are recognized for their pharmacological potential, and their combination in the this compound structure has been a focal point of anticancer research. Studies have explored the efficacy of its derivatives against a variety of cancer cell lines, revealing promising results.

Derivatives of this compound have been subjected to rigorous in vitro cytotoxicity testing against a panel of human cancer cell lines. A series of novel compounds incorporating the imidazo[2,1-b]thiazole (B1210989) scaffold, derived from N-(6-morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide, were evaluated for their cytotoxic effects on HepG2 (liver cancer) and MDA-MB-231 (breast cancer) cell lines. researchgate.net

One notable derivative, 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide, demonstrated significant potential, particularly against the MDA-MB-231 cell line with an IC50 value of 1.4 µM. researchgate.net This indicated a higher potency compared to the standard drug sorafenib (B1663141) (IC50 = 5.2 µM) and greater selectivity for MDA-MB-231 over the HepG2 cell line (IC50 = 22.6 µM). researchgate.net

Furthermore, the National Cancer Institute's (NCI) 60-cell line screen, a comprehensive panel representing nine different types of human cancer (leukemia, melanoma, lung, colon, brain, ovary, breast, prostate, and kidney), has been instrumental in evaluating the anti-proliferative activity of numerous compounds, including those with structures related to this compound. wikipedia.orgcancer.govcancer.gov For instance, certain 2,5-diamino-4-pyrimidinol derivatives have been tested against the M-NFS-60 murine leukemia cell line, with some compounds showing potent inhibitory effects. tandfonline.comresearchgate.net Specifically, compound 6e from a studied series exhibited an IC50 value of 1.97 µM against M-NFS-60 cells. tandfonline.comresearchgate.netnih.gov

Table 1: In Vitro Cytotoxicity of a this compound Derivative

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide | MDA-MB-231 | 1.4 researchgate.net |

| HepG2 | 22.6 researchgate.net | |

| Sorafenib (Reference) | MDA-MB-231 | 5.2 researchgate.net |

| Compound 6e | M-NFS-60 | 1.97 tandfonline.comresearchgate.netnih.gov |

The anticancer activity of this compound derivatives is often linked to their ability to inhibit various protein kinases, which are crucial regulators of cell signaling pathways frequently dysregulated in cancer. aging-us.comoncotarget.com Key kinase targets include those in the RAF/MEK/ERK and PI3K/Akt/mTOR pathways. aging-us.comoncotarget.comnih.gov

Research has focused on developing derivatives that act as inhibitors of multiple kinases. For example, pyrimidine-based derivatives have been identified as dual inhibitors of Death-Associated Protein Kinase 1 (DAPK1) and Colony-Stimulating Factor 1 Receptor (CSF1R). tandfonline.comresearchgate.netnih.gov The correlation between the DAPK1/CSF1R signaling pathways and cancer progression has provided a strong rationale for investigating these compounds as potential anticancer agents. tandfonline.comresearchgate.netnih.gov

Additionally, certain derivatives have shown inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key player in angiogenesis. researchgate.net One such derivative, 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide, displayed a slightly higher inhibitory rate on VEGFR2 (5.72% at 20 µM) compared to the parent hit compound (3.76% at 20 µM). researchgate.net

Some compounds have also been investigated for their effects on the RAF kinase family (A-Raf, B-Raf, c-Raf), which are central to the MAPK/ERK signaling cascade, and Phosphoinositide 3-kinases (PI3Ks) and the mammalian target of rapamycin (B549165) (mTOR), which are critical components of the PI3K/AKT/mTOR pathway. nih.govgoogle.com

The broad-spectrum anticancer potential of this compound derivatives has been demonstrated across a wide range of cancer models. The NCI-60 screen has been pivotal in revealing the anti-proliferative activity of related compounds against cancers of the lung, colon, central nervous system (CNS), melanoma, ovary, kidney, prostate, and breast. cardiff.ac.uknih.govrevvity.co.jp

For instance, certain hybrid compounds have shown broad-spectrum anticancer activity against diverse cancer cells, including lung, ovarian, renal, prostate, leukemia, colon, CNS, melanoma, and breast cancer cells. researchgate.net One potent 2,5-diamino-4-pyrimidinol derivative, compound 6e , demonstrated significant growth inhibition across multiple cancer types: hematological (84.1%), non-small cell lung cancer (NSCLC) (52.79%), colon (72.15%), CNS (66.34%), melanoma (66.48%), ovarian (51.55%), renal (55.95%), prostate (61.85%), and breast (60.87%). tandfonline.comresearchgate.netnih.gov This particular compound was especially effective against four different colon cancer cell lines, causing almost 80% growth inhibition. tandfonline.com

Table 2: Percentage Growth Inhibition by Compound 6e across Various Cancer Models

| Cancer Type | % Growth Inhibition |

|---|---|

| Hematological | 84.1 tandfonline.comresearchgate.netnih.gov |

| NSCLC | 52.79 tandfonline.comresearchgate.netnih.gov |

| Colon | 72.15 tandfonline.comresearchgate.netnih.gov |

| CNS | 66.34 tandfonline.comresearchgate.netnih.gov |

| Melanoma | 66.48 tandfonline.comresearchgate.netnih.gov |

| Ovarian | 51.55 tandfonline.comresearchgate.netnih.gov |

| Renal | 55.95 tandfonline.comresearchgate.netnih.gov |

| Prostate | 61.85 tandfonline.comresearchgate.netnih.gov |

| Breast | 60.87 tandfonline.comresearchgate.netnih.gov |

Antimicrobial Research Applications

In addition to their anticancer properties, derivatives of this compound have been investigated for their potential as antimicrobial agents, particularly against Gram-positive bacteria.

A series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives, synthesized from this compound, have demonstrated notable antibacterial activity against several Gram-positive bacteria. nih.gov These compounds were tested against Staphylococcus aureus, Streptococcus pneumoniae, Enterococcus faecalis, Bacillus subtilis, and Staphylococcus xylosus. nih.govsemanticscholar.orgnih.govmdpi.comscielo.org.co

The results indicated that while many of the synthesized compounds exhibited some level of inhibitory activity against E. faecalis, B. subtilis, and S. xylosus, their effects were more pronounced against S. aureus and S. pneumoniae. nih.gov Certain derivatives displayed strong antibacterial activity, comparable to the antibiotic linezolid, against all five tested Gram-positive bacteria. nih.gov

Bacterial biofilms present a significant challenge in treating infections due to their inherent resistance to antibiotics. mdpi.com Consequently, the anti-biofilm potential of this compound derivatives has been a subject of research.

Derivatives of 3-(pyridine-3-yl)-2-oxazolidinone have shown broad-spectrum anti-biofilm activity. nih.gov The minimum biofilm inhibitory concentrations (MBICs) for several of these compounds were found to be significantly lower than their minimum inhibitory concentrations (MICs), indicating a strong inhibitory effect on biofilm formation at concentrations that have little impact on bacterial growth. nih.gov One particular derivative exhibited a potent effect on S. pneumoniae with an MBIC of 0.5 µg/ml. nih.gov Furthermore, this compound demonstrated a stable effect against S. pneumoniae with reduced potential for drug resistance development over a 15-day period compared to linezolid. nih.gov Other research has also highlighted the ability of compounds with a morpholine and pyridine structure to inhibit biofilm formation in strains like Streptococcus pneumoniae in a dose-dependent manner.

Enzymatic Inhibition Studies

The this compound scaffold is a core component of molecules designed to inhibit specific enzymes, highlighting its importance in medicinal chemistry.

A prominent derivative of this compound is ABT-702 , chemically known as 4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine. bohrium.comnih.gov This compound has been identified as a novel, potent, and selective non-nucleoside inhibitor of adenosine (B11128) kinase (AK). bohrium.comnih.govCurrent time information in Bangalore, IN. Adenosine kinase is a crucial enzyme that regulates the intracellular and extracellular concentrations of adenosine, a molecule involved in pain and inflammation pathways. Current time information in Bangalore, IN. By inhibiting AK, ABT-702 effectively increases the local concentrations of adenosine, thereby enhancing its natural analgesic and anti-inflammatory effects. bohrium.comnih.gov

Research has demonstrated the significant potency of ABT-702. In vitro studies established its high inhibitory activity against human adenosine kinase. bohrium.comnih.govCurrent time information in Bangalore, IN. Further investigations have explored its therapeutic potential in various conditions, including heart failure with preserved ejection fraction, where it has shown promise in improving left ventricle diastolic dysfunction in animal models. researchgate.net

| Compound | Chemical Name | Target Enzyme | Inhibitory Concentration (IC₅₀) | Reference |

|---|---|---|---|---|

| ABT-702 | 4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine | Adenosine Kinase (AK) | 1.7 nM | bohrium.comnih.gov |

Tyrosinase is a key enzyme in the biosynthesis of melanin, and its inhibitors are of great interest for cosmetology and the treatment of hyperpigmentation disorders. nih.govundip.ac.id While numerous studies have been conducted on pyridine derivatives as potential tyrosinase inhibitors, a review of the available scientific literature did not yield specific studies evaluating the direct tyrosinase inhibitory activity of the parent compound, this compound.

Anthelmintic Activity Evaluations

Parasitic worm infections remain a significant global health issue, and the emergence of drug resistance necessitates the discovery of new anthelmintic agents. frontiersin.org In the search for novel treatments, derivatives of this compound have been synthesized and evaluated. A study focused on creating new 3-(3-pyridyl)-oxazolidinone-5-methyl ester derivatives reported their synthesis and evaluation for in vitro anthelmintic activity. biotech-asia.org This line of research indicates the potential utility of the this compound scaffold in developing compounds to combat helminth infections. biotech-asia.org

Anti-Parasitic Research: Trypanosoma cruzi Activity

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, is a neglected tropical disease for which new, more effective treatments are urgently needed. The this compound structure has been incorporated into novel compounds screened for anti-trypanosomal activity.

One investigation focused on the synthesis of N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives. Within this series, the hit compound, N-(6-morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide (5a) , was identified and served as a basis for further optimization.

| Compound ID | Chemical Structure Class | Activity against T. cruzi | Finding | Reference |

|---|---|---|---|---|

| 5a | N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide | Active | Identified as a hit compound for optimization. | |

| 63 | 1H-indole-2-carboxamide with a 6-morpholinopyridin-2-yl moiety | Inactive | pEC₅₀ < 4.19 |

Mechanistic Elucidation and Molecular Interactions

Computational Approaches to Binding Mode Analysis

Computational chemistry provides powerful tools to predict and analyze the interactions between small molecules like 6-morpholinopyridin-3-amine derivatives and their biological targets. These methods offer insights into binding affinities and the structural basis of activity before synthesis and in vitro testing.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. smolecule.com For derivatives of this compound, docking simulations have been instrumental in understanding their interactions with protein kinases, which are key targets in cancer therapy.

Studies on pyrimidine-based derivatives incorporating the this compound scaffold have identified them as dual inhibitors of Death-Associated Protein Kinase 1 (DAPK1) and Colony-Stimulating Factor 1 Receptor (CSF1R). researchgate.net Molecular docking simulations were performed to elucidate the binding modes of these compounds within the ATP-binding sites of both DAPK1 and CSF1R. researchgate.net These simulations help to rationalize the observed structure-activity relationships and guide the design of more potent inhibitors. researchgate.net

For example, docking studies of N-(2-((6-morpholinopyridin-3-yl)amino)-4-phenoxypyrimidin-5-yl)picolinamide (a derivative) revealed specific hydrogen bonds and hydrophobic interactions with key amino acid residues in the kinase domains, explaining its inhibitory activity. researchgate.net Similarly, in the development of selective RAF inhibitors, docking models were used to hypothesize how modifications to the core structure could lead to improved interactions with the target protein, such as forming a hydrogen bond with the F595 residue in the DFG loop of BRAF kinase. acs.org The insights from these simulations are critical for optimizing lead compounds. acs.org

Table 1: Examples of Biological Targets for this compound Derivatives Studied via Molecular Docking

| Compound Class | Biological Target(s) | Purpose of Docking Study |

|---|---|---|

| Pyrimidine (B1678525) derivatives | DAPK1, CSF1R | To understand the binding mode and rationalize dual inhibitory activity. researchgate.net |

| Pyridine (B92270) derivatives | BRAF | To guide the design of analogues with improved cellular potency by targeting specific residues. acs.org |

| Thienopyrimidinone derivatives | PDE7 | To identify molecular determinants for ligand binding in the catalytic site. acs.org |

This table is interactive. Click on the headers to explore the data.

Theoretical studies using methods like Density Functional Theory (DFT) provide a deeper understanding of the electronic properties of molecules. For heterocyclic compounds like this compound, these calculations can determine geometric parameters, charge distributions, and molecular orbital energies.

While direct DFT studies on the parent this compound are not widely published, analysis of related structures, such as 6-morpholin-4-yl-pyridine-3-sulfonyl chloride, demonstrates the utility of these methods. Such calculations can predict dihedral angles and energy-minimized conformations, which complement experimental data. The electronic structure is heavily influenced by the substituents; the morpholine (B109124) group acts as an electron donor, while the pyridine nitrogen and other groups can act as electron-withdrawing centers, creating a specific electrostatic potential that governs molecular interactions. These computational analyses support the understanding of kinase inhibition, where electronic complementarity between the inhibitor and the ATP-binding pocket is essential. semanticscholar.org

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding chemical reactivity. libretexts.org The energy gap between the HOMO and LUMO indicates the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests higher reactivity. researchgate.net

For molecules in the class of this compound, the HOMO is typically located on the electron-rich parts of the molecule, such as the amino and morpholino groups, while the LUMO is centered on the electron-deficient pyridine ring. researchgate.net This distribution dictates how the molecule interacts with biological targets. The electron-donating HOMO can interact with Lewis acidic sites (electron acceptors) in a protein, while the electron-accepting LUMO can interact with nucleophilic residues (electron donors). libretexts.org

Reactivity indices derived from HOMO and LUMO energies, such as electronegativity, chemical hardness, and the electrophilicity index, can be calculated to quantify the molecule's reactivity trends. researchgate.net This analysis is crucial for correlating the structural features of different derivatives with their observed biological activity, such as their potency as enzyme inhibitors. wuxibiology.com

Table 2: Conceptual DFT-Based Reactivity Descriptors

| Descriptor | Definition | Significance |

|---|---|---|

| HOMO Energy (EHOMO) | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate electrons (nucleophilicity). libretexts.org |

| LUMO Energy (ELUMO) | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept electrons (electrophilicity). libretexts.org |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. researchgate.net |

| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |

| Electronegativity (χ) | χ ≈ -(ELUMO + EHOMO) / 2 | Measures the ability of a molecule to attract electrons. |

This table is interactive. Click on the headers to explore the data.

In Vitro Mechanistic Investigations

In vitro studies are essential for validating computational predictions and elucidating the precise biological mechanisms of action. These experiments measure a compound's effect on isolated enzymes and in cellular models.

Enzymatic kinetic analysis is performed to quantify how a compound affects the rate of an enzyme-catalyzed reaction. wikipedia.org This analysis determines key parameters like the half-maximal inhibitory concentration (IC₅₀), which is the concentration of an inhibitor required to reduce enzyme activity by 50%.

For derivatives of this compound designed as kinase inhibitors, biochemical assays are used to measure their potency against specific targets. For instance, a highly selective RAF inhibitor derived from this scaffold, N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide, was found to have an IC₅₀ of 0.0004 μM against full-length BRAF. acs.org

Further kinetic studies can reveal the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). A study of the aforementioned RAF inhibitor also measured its dissociation rate constant (off-rate), revealing a slow dissociation with a half-life of over 6.5 hours. acs.org This indicates a long residence time on the target enzyme, which can contribute to durable pharmacological activity in a cellular context. acs.org Such detailed kinetic analyses are fundamental to understanding how these inhibitors function at the molecular level. nih.gov

Table 3: Example of In Vitro Enzymatic Activity

| Compound Derivative | Target Enzyme | Parameter | Value | Significance |

|---|---|---|---|---|

| N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide | BRAF | IC₅₀ | 0.0004 μM | Demonstrates high potency of the inhibitor against its target kinase. acs.org |

| N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide | CRAF (activated) | Dissociation Half-Life (T₁/₂) | > 6.5 hours | Indicates a slow off-rate and prolonged target engagement. acs.org |

This table is interactive. Click on the headers to explore the data.

Beyond inhibiting isolated enzymes, it is crucial to demonstrate that these compounds can modulate signaling pathways within intact cells. The RAS-RAF-MEK-ERK (MAPK) pathway is a critical signaling cascade that regulates cell growth and is often hyperactivated in cancers. nih.gov

Derivatives of this compound have been specifically designed to target components of this pathway. acs.org Cellular assays are used to measure the phosphorylation status of key downstream proteins, such as MEK and ERK. A potent RAF inhibitor containing the 6-morpholinopyridin scaffold was shown to suppress the phosphorylation of MEK in Calu-6 cancer cells with a half-maximal effective concentration (EC₅₀) of 0.05 μM. acs.org This provides direct evidence that the compound engages its target (RAF) and blocks downstream signaling in a cellular environment. acs.org The suppression of this pathway ultimately leads to the inhibition of cell proliferation. nih.govresearchgate.net Some related compounds have also been reported to induce autophagy through the PI3K/Akt/mTOR signaling pathway.

Observations of Morphological and Growth Dynamics in Microorganisms

The influence of derivatives of this compound on the morphology and growth of microorganisms has been investigated, particularly in the context of developing new antibacterial agents. Studies on a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives, which use this compound as a key synthetic intermediate, have revealed significant effects on the cellular structure of Gram-positive bacteria. nih.gov

Observations using Scanning Electron Microscopy (SEM) were conducted on Streptococcus pneumoniae and Staphylococcus aureus after treatment with these active derivative compounds at concentrations of half their minimum inhibitory concentration (1/2 x MIC). nih.gov In their normal state, S. pneumoniae cells are observed as cocci with smooth surfaces and complete membranes. nih.gov However, following exposure to the derivatives, the bacterial morphology was substantially altered. The primary effects noted were injuries to the cell walls and disordered cell permeability. nih.gov The shape of the bacteria became distorted, appearing twisted and irregularly folded. nih.gov Furthermore, the cell surfaces exhibited damage, including the formation of bushy, hairlike structures and increased adhesion between adjacent cells. nih.gov

Similar dramatic morphological changes were observed in S. aureus. Untreated S. aureus cells appear as smooth, full-surfaced cocci. nih.gov Upon treatment with the derivatives, the bacteria became severely deformed. In some instances, the cell surfaces developed dense, villous changes. nih.gov The cell walls showed signs of digestion, with spiked deformations appearing on the surface, and the bio-membrane exhibited a tendency toward melting. nih.gov

In terms of growth dynamics, research has also explored the potential for resistance development. One of the active derivatives, compound 21d, was found to have a stable effect on S. pneumoniae, demonstrating less propensity for inducing drug resistance over a 15-day period compared to the established antibiotic, linezolid. nih.gov

Table 1: Summary of Morphological Changes in Microorganisms Induced by this compound Derivatives nih.gov

| Microorganism | Observed Morphological Changes Post-Treatment |

|---|---|

| Streptococcus pneumoniae | - Significant change in form from regular cocci.

|

| Staphylococcus aureus | - Serious deformation from regular cocci.

|

Protein X-ray Crystallography of Compound-Target Complexes

Detailed structural information from protein X-ray crystallography provides invaluable insights into the specific molecular interactions between a compound and its biological target. While such studies for this compound itself or its direct antibacterial derivatives are not prominently documented in the reviewed scientific literature, crystallographic analysis has been successfully applied to more complex derivatives that incorporate the 6-morpholinopyridin moiety.

One such example is a complex RAF inhibitor, N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide (also known as LXH254 or compound 15), which was developed for applications in oncology. acs.org The X-ray co-crystal structure of this compound in complex with the BRAF kinase domain has been determined, revealing its specific binding mode. acs.org

The analysis showed that the central part of the molecule occupies a narrow hydrophobic pocket formed by several amino acid residues, including Lysine 483 (K483) and the gatekeeper residue Threonine 529 (T529). acs.org The trifluoromethyl-pyridyl portion of the compound settles into a hydrophobic pocket created by the rotation of the DFG (Asp-Phe-Gly) motif, characteristic of a "DFG-out" binding mode seen with type II kinase inhibitors. acs.org This structural information was crucial in understanding the compound's mechanism of action and in its further development. acs.orgresearchgate.net

Table 2: X-ray Crystallography Data for a Compound-Target Complex Involving a this compound Derivative acs.org

| Compound | Target Protein | Key Binding Interactions/Features |

|---|---|---|

| N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide (LXH254) | BRAF Kinase Domain | - Binds in an inactive "DFG-out" conformation.

|

Structure Activity Relationship Sar and Lead Optimization

Rational Design and Analog Synthesis for Enhanced Potency and Selectivity

Rational drug design, utilizing the 6-morpholinopyridin-3-amine core, has led to the successful development of potent and selective inhibitors for various biological targets. A prominent example is in the development of RAF kinase inhibitors for RAS mutant cancers. acs.orgnih.gov An initial tool compound, while potent and selective, suffered from high human intrinsic clearance, preventing its clinical progression. acs.orgnih.gov This prompted a rational, structure-based design approach to create analogs with improved properties. acs.orgnih.gov

This approach led to the design of a pyridine (B92270) series featuring an alcohol side chain. The rationale was that this side chain could form a hydrogen-bonding interaction with the DFG (Asp-Phe-Gly) loop of the kinase, a key structural motif that influences the enzyme's activation state. acs.orgnih.gov The synthesis of analogs confirmed this hypothesis, revealing that interaction with the backbone carbonyl of residue F595 led to a significant enhancement in cellular potency. acs.org This strategy, which directly targeted a specific structural feature of the protein, exemplifies the power of rational design in improving the biological activity of a lead series. acs.org

In a separate research avenue, this compound was used as a key fragment in the synthesis of pyrimidine-based dual inhibitors of Death-Associated Protein Kinase 1 (DAPK1) and Colony-Stimulating Factor 1 Receptor (CSF1R). tandfonline.com Starting from a hit compound with low activity, a series of structural modifications were rationally planned. For instance, when a picolinamido moiety and a 6-morpholinopyridin-3-ylamino group were introduced at specific positions on the pyrimidine (B1678525) core, the resulting compound showed potent and highly selective inhibitory activity against the SR leukemia cell line. tandfonline.com These examples underscore how the strategic synthesis of analogs built upon the this compound scaffold can systematically enhance desired biological effects. acs.orgtandfonline.com

Strategies for Improving Metabolic Stability and Pharmacokinetic Profiles

A significant hurdle in drug development is achieving a favorable pharmacokinetic profile, particularly with respect to metabolic stability. High intrinsic clearance (Clint), a measure of how quickly a compound is metabolized by liver enzymes, can limit a drug's exposure in the body and hinder its clinical utility. acs.org Derivatives of this compound have been the subject of focused efforts to improve these properties.

In the development of RAF inhibitors, a lead compound demonstrated high clearance in human microsomes (Clint = 94 μL/min/mg). acs.org Metabolic studies identified the primary metabolic pathways as O-dealkylation and oxidation of an adjacent tetrahydropyran (B127337) ring. acs.org To address this liability, several strategies were employed. One approach involved increasing the molecule's polarity, as this can sometimes reduce oxidative metabolism. acs.org While polar analogs did show significantly lower intrinsic clearance, they also exhibited poor in vivo efficacy. acs.org

Another study focused on anti-trypanosomal agents used medicinal chemistry strategies to enhance metabolic stability and solubility. acs.org Modifications to the morpholine (B109124) group of a lead series were explored to modulate drug metabolism and pharmacokinetic (DMPK) properties. acs.org The data below illustrates how changes to a related scaffold impacted intrinsic clearance in mouse liver microsomes (MLM).

| Compound | Modification | MLM Clint (μL/min/mg) | Reference |

|---|---|---|---|

| Analog A | 4-(2-pyridyl)morpholine moiety | 116 | acs.org |

| Analog B | Thiomorpholine 1,1-dioxide replacement | 150 | acs.org |

These examples demonstrate that a deep understanding of a compound's metabolic fate is crucial for designing new analogs with improved pharmacokinetic profiles. acs.orgresearchgate.netacs.org

Impact of Substituent Modifications on Biological Activity

The biological activity of compounds derived from this compound is highly sensitive to substituent modifications. Structure-activity relationship (SAR) studies systematically explore how variations in side chains and ring systems affect potency and selectivity.

| Compound | Key Modification from Precursor | Cancer Cell Line | % Growth Inhibition (at 10 µM) | Reference |

|---|---|---|---|---|

| 6d | Anilino to pyridinyl; morpholino group present | SR (Leukemia) | ~20% | tandfonline.comresearchgate.net |

| 6e | Morpholino to piperidino | SR (Leukemia) | ~84% | tandfonline.comresearchgate.net |

| 6e | Morpholino to piperidino | HCT-116 (Colon) | ~72% | tandfonline.comresearchgate.net |

| 6g | Picolinamide to 3,5-dimethoxybenzamide | HCT-116 (Colon) | ~84% | tandfonline.comresearchgate.net |

Another study on cytotoxic agents, where this compound was coupled with an imidazo[2,1-b]thiazole (B1210989) scaffold, also revealed clear SAR trends. mdpi.com Modifications to a phenyl ring on the imidazothiazole portion showed that electron-withdrawing groups were favored. Compounds with a chloro (Cl) substituent consistently displayed better cytotoxic activities than those with hydrogen (H) or methoxy (B1213986) (OCH3) groups at the same position. mdpi.com

| Compound | Substituent (R1) | HepG2 IC50 (µM) | MDA-MB-231 IC50 (µM) | Reference |

|---|---|---|---|---|

| 5b | OCH3 | >50 | >50 | mdpi.com |

| 5c | Cl | 11.2 | 13.4 | mdpi.com |

| 5k | H | 6.0 | 10.3 | mdpi.com |

| 5l | Cl | 2.4 | 3.5 | mdpi.com |

These studies highlight how systematic modifications to the core structure and its appended substituents are essential for optimizing biological activity. tandfonline.commdpi.com

Integration of Structure-Based Drug Design (SBDD) and Physical Properties-Based Optimization (PPBO)

The integration of structure-based drug design (SBDD) with the optimization of physical properties is a powerful paradigm in modern medicinal chemistry. SBDD utilizes high-resolution structural information of a drug target, often from X-ray crystallography or computational modeling, to design molecules that bind with high affinity and selectivity. nih.gov

The successful development of the RAF inhibitor LXH254 provides a clear example of this integrated approach. acs.orgnih.gov An X-ray co-crystal structure of a lead compound bound to the BRAF kinase revealed key interactions in the active site. acs.org The central part of the molecule occupied a narrow hydrophobic pocket, while a CF3-pyridyl moiety fit into the pocket created by the "DFG-out" conformation of the kinase. acs.org This structural knowledge was instrumental in guiding the design of new analogs. For instance, computational docking models suggested that adding a side chain could create a new hydrogen bond with the protein, potentially increasing potency. acs.org This led to the synthesis of a pyridine series with an alcohol side chain that interacted with the DFG loop, significantly improving cellular activity. acs.orgnih.gov

This SBDD effort was conducted in parallel with physical properties-based optimization (PPBO). The team simultaneously worked to mitigate high metabolic clearance and improve solubility. acs.orgacs.org This dual-pronged approach, which combines the precision of SBDD with the pragmatism of PPBO, ensures that the resulting drug candidates not only have high potency but also possess the drug-like properties necessary for clinical success. acs.orgnih.gov

Hybridization Approaches in Medicinal Chemistry

Molecular hybridization is a medicinal chemistry strategy that involves covalently linking two or more distinct pharmacophores (structural units with known biological activity) to create a single hybrid molecule. nih.govbenthamscience.com The goal is to develop multi-target-directed ligands (MTDLs) that can modulate multiple biological pathways simultaneously, which is particularly advantageous for treating complex, multifactorial diseases. nih.govsemanticscholar.org The this compound scaffold has been effectively used in such hybridization approaches.

Several research programs have successfully incorporated this amine into hybrid structures:

Oxazolidinone Hybrids: The this compound moiety has been combined with the oxazolidinone pharmacophore, which is known for its antibacterial properties (e.g., the drug linezolid). The resulting hybrid molecules were synthesized and evaluated as novel antibacterial agents, demonstrating that this approach could generate new compounds with potent antimicrobial activity. nih.govfrontiersin.orgmdpi.com

Imidazo[2,1-b]thiazole Hybrids: In a search for new anticancer agents, researchers linked this compound to a 6-phenylimidazo[2,1-b]thiazole (B182960) scaffold. mdpi.com This latter core is known to possess a broad spectrum of pharmacological activities. mdpi.com The resulting hybrids showed potent cytotoxic activity against human cancer cell lines, validating the strategy of combining these two pharmacophores. mdpi.com

Pyrimidine Hybrids: As detailed previously, the 6-morpholinopyridin-3-ylamino group was incorporated into a pyrimidine core to create dual inhibitors of DAPK1 and CSF1R. tandfonline.comresearchgate.net This represents a hybridization of a kinase-inhibiting pyrimidine scaffold with the substituted aminopyridine fragment to achieve a specific dual-target profile for potential cancer therapy. tandfonline.com

Preclinical Pharmacological Assessment

In Vivo Efficacy Studies in Disease Models

The therapeutic potential of 6-Morpholinopyridin-3-amine and its derivatives has been investigated in various animal models, including those for cancer, Chagas disease, and inflammation.

In the realm of oncology, derivatives of this compound have been evaluated in mouse xenograft tumor growth models. Xenograft models, which involve the transplantation of human tumor cells into immunocompromised mice, are a cornerstone of preclinical cancer research, allowing for the assessment of a compound's anti-tumor activity in a living organism. researchgate.netnih.gov Studies have shown that certain derivatives can lead to a reduction in tumor growth. For instance, a key derivative enabled early pharmacology studies in RAS/RAF mutant xenograft models, validating the hypothesis that a wild-type B/C RAF inhibitor could prevent tumorigenesis in a RAS mutant setting. acs.org Another study using an EMT-6 syngeneic breast cancer mouse model, which utilizes a murine mammary carcinoma cell line, also demonstrated the utility of such models in evaluating novel cancer therapies. meliordiscovery.com

Regarding infectious diseases, derivatives of this compound have been tested in mouse models of Chagas disease, a parasitic illness caused by Trypanosoma cruzi. acs.orgnih.gov In both acute and chronic infection models using bioluminescent T. cruzi strains, a derivative demonstrated a significant reduction in parasite load. acs.orgnih.gov In an acute study, the compound reduced peak parasitemia by 96.7% at the end of a five-day treatment period. nih.gov In a chronic infection study, the same compound led to an 85.9% reduction in parasitemia after ten days of treatment. nih.gov These studies highlight the potential of this chemical scaffold in the development of new treatments for Chagas disease, a condition for which current therapies have significant limitations. nih.govfrontiersin.orgplos.org

While direct in vivo studies on this compound for pain and inflammation are less detailed in the provided context, related compounds have shown activity in animal models of these conditions. For example, a novel, potent non-nucleoside adenosine (B11128) kinase (AK) inhibitor, which incorporates a morpholinopyridin-3-yl moiety, has demonstrated oral activity in animal models of pain and inflammation. researchgate.net

Table 1: In Vivo Efficacy in Chagas Disease Model

| Infection Stage | Compound | Treatment Duration | Reduction in Parasitemia | Reference |

|---|---|---|---|---|

| Acute | Indole-2-carboxamide derivative | 5 days | 96.7% | nih.gov |

| Chronic | Indole-2-carboxamide derivative | 10 days | 85.9% | nih.gov |

Cross-Species Metabolism Studies and Metabolite Identification

Understanding how a drug candidate is metabolized across different species is a critical component of preclinical development. These studies help to identify potential differences in metabolic pathways between the animal species used for toxicological testing and humans, ensuring the relevance of the animal data. europa.euwuxiapptec.com

For a key derivative of this compound, a cross-species metabolism study was conducted using hepatocytes from rats, dogs, and humans. acs.org The primary goal was to understand the compound's clearance mechanism, particularly in light of high clearance observed in human microsomes. acs.org

The major metabolites identified across all three species were an O-dealkylation product (M3) and products of tetrahydro-pyranyl ring oxidation (M4, M5). acs.org Additionally, amide hydrolysis products (M1, M2) were found to be more abundant in rat hepatocytes compared to dog and human hepatocytes. acs.org Crucially, no metabolites unique to humans were identified in this study, which is a favorable outcome as it suggests that the animal models are reasonably predictive of human metabolism. acs.org

The identification of these metabolic pathways provided valuable insights for further structural modifications aimed at mitigating the high clearance and improving the compound's pharmacokinetic profile. acs.org

Table 2: Major Metabolites Identified in Cross-Species Hepatocyte Study

| Metabolite ID | Metabolic Reaction | Species Observed | Relative Abundance Note | Reference |

|---|---|---|---|---|

| M1, M2 | Amide Hydrolysis | Rat, Dog, Human | Relatively abundant in rat | acs.org |

| M3 | O-dealkylation | Rat, Dog, Human | Major metabolite | acs.org |

| M4, M5 | Tetrahydro-pyranyl ring oxidation | Rat, Dog, Human | Major metabolite | acs.org |

In Vitro Absorption Profiling (e.g., PAMPA-GIT assay)

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput screening method used to predict the passive absorption of compounds across the gastrointestinal tract (GIT). sigmaaldrich.comnih.govresearchgate.net This non-cell-based assay measures the ability of a compound to diffuse from a donor compartment through an artificial membrane, which mimics the lipid composition of the intestinal epithelium, into an acceptor compartment. sigmaaldrich.comsigmaaldrich.com Compounds with high effective permeability (Pe) values in the PAMPA-GIT assay are anticipated to be well-absorbed orally. tandfonline.com

A derivative of this compound, specifically a 2,5-diamino-4-pyrimidinol derivative, was evaluated for its gastrointestinal absorption potential using the PAMPA-GIT assay. tandfonline.com The compound demonstrated good GIT absorption with an effective permeability (Pe) value of 19.0 ± 1.1 × 10⁻⁶ cm/s. tandfonline.com This result suggests that the compound has favorable characteristics for oral bioavailability.

The PAMPA assay is a valuable tool in early drug discovery for assessing a key pharmacokinetic parameter, allowing for the prioritization of compounds with a higher likelihood of successful oral administration. tandfonline.comnih.govmdpi.com

Table 3: PAMPA-GIT Assay Result

| Compound | Assay | Effective Permeability (Pe) (cm/s) | Predicted Absorption | Reference |

|---|---|---|---|---|

| 2,5-diamino-4-pyrimidinol derivative | PAMPA-GIT | 19.0 ± 1.1 × 10⁻⁶ | Good | tandfonline.com |

Advanced Analytical Techniques in Research

Spectroscopic Characterization Methods for Structural Elucidation

Spectroscopic techniques are fundamental in determining the molecular structure of "6-Morpholinopyridin-3-amine" by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are crucial for the structural confirmation of "this compound".

¹H-NMR Spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For a compound like "this compound," the ¹H-NMR spectrum would be expected to show distinct signals for the protons on the pyridine (B92270) ring and the morpholine (B109124) ring. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) are key parameters. For instance, in a related aminopyridine structure, aromatic protons typically appear in the range of δ 6.0-8.5 ppm, while the protons of the morpholine ring would likely be observed further upfield.

¹³C-NMR Spectroscopy provides information about the different carbon atoms in the molecule. Each unique carbon atom gives a distinct signal, allowing for the carbon skeleton to be mapped out. For "this compound," one would expect to see nine distinct signals corresponding to the nine carbon atoms in the molecule, assuming no accidental overlap. The chemical shifts of the carbons in the pyridine ring would be significantly different from those in the morpholine ring.

Table 1: Illustrative ¹H and ¹³C NMR Data for a Substituted Aminopyridine Derivative Data for 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one in DMSO-d₆ nih.gov

| ¹H NMR | ¹³C NMR | ||

|---|---|---|---|

| Chemical Shift (δ) ppm | Description | Chemical Shift (δ) ppm | Description |

| 3.92 (3H, s) | CH₃ | 53.6 | CH₃ |

| 5.17 (2H, s) | NH₂ | 116.6 | CH |

| 7.24 (1H, d, J = 2.3 Hz) | Ar-H | 121.1 | CH |

| 7.58 (2H, dd, J = 1.7 Hz, 4.5 Hz) | Ar-H | 127.5 | C |

| 7.82 (1H, d, J = 2.3 Hz) | Ar-H | 131.2 | CH |

| 8.58 (2H, dd, J = 1.6 Hz, 4.5 Hz) | Ar-H | 133.3 | C |

| 145.6 | C | ||

| 150.6 | CH |

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.

Mass Spectrometry (MS) in its standard form provides the molecular weight of the compound, confirming the molecular formula. For "this compound" (C₉H₁₃N₃O), the expected molecular weight is approximately 179.22 g/mol . nih.gov The mass spectrum would show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to this mass.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the molecular mass, which can be used to determine the elemental composition of the molecule with a high degree of confidence. This is a critical step in confirming the identity of a newly synthesized compound. For example, the HRMS data for a related aminopyridine derivative was reported as Found 202.0986, calculated for C₁₁H₁₂N₃O (M + H)⁺: 202.0975, demonstrating the level of accuracy that confirms the molecular formula. nih.gov

Table 2: Expected Mass Spectrometry Data for this compound

| Technique | Expected Value | Information Provided |

|---|---|---|

| MS (EI or ESI) | m/z ≈ 179 or 180 ([M+H]⁺) | Molecular Weight Confirmation |

| HRMS (ESI-TOF) | Calculated for [C₉H₁₄N₃O]⁺ | Exact Mass and Elemental Composition |

Chromatographic Purification and Analytical Techniques

Chromatographic techniques are essential for the separation, purification, and assessment of the purity of "this compound".

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of a reaction, identify compounds in a mixture, and determine the purity of a substance. For "this compound," a spot of the compound solution would be applied to a TLC plate (e.g., silica gel on aluminum), which is then developed in a suitable solvent system (mobile phase). The retention factor (Rƒ), the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of the compound in a given solvent system. Visualization can be achieved under UV light or by using a staining agent. For aminopyridine compounds, a common mobile phase might consist of a mixture of a non-polar solvent like dichloromethane (B109758) or ethyl acetate and a polar solvent like methanol (B129727). nih.gov

Column chromatography is a preparative technique used to purify compounds from mixtures. For "this compound," which is a basic compound, standard silica gel chromatography can sometimes be challenging due to strong interactions between the amine and the acidic silica gel. To overcome this, several strategies can be employed:

Addition of a base: A small amount of a base like triethylamine (B128534) or ammonia can be added to the eluent to neutralize the acidic sites on the silica gel and improve the elution of the amine.

Use of alternative stationary phases: Amine-functionalized silica or basic alumina can be used as the stationary phase to minimize unwanted interactions. biotage.com

Flash column chromatography, a faster version of column chromatography that uses pressure, is commonly employed for routine purifications in a research setting. The choice of solvent system is typically guided by prior TLC analysis.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. It is the gold standard for determining the purity of a compound. For "this compound," a reverse-phase HPLC method would be suitable. In this method, a non-polar stationary phase (like C18) is used with a polar mobile phase.

A typical HPLC method for an aminopyridine derivative might involve a C18 column with a mobile phase consisting of a mixture of acetonitrile or methanol and water, often with an additive like formic acid or ammonium formate to improve peak shape and ensure ionization for detection by mass spectrometry. mdpi.com Purity is assessed by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram.

Table 3: Illustrative HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | C18 Reverse-Phase (e.g., Agilent Zorbax SB-C18) mdpi.com |

| Mobile Phase | Acetonitrile and 0.1 M Ammonium Formate Buffer mdpi.com |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 254 nm) |

| Injection Volume | 10 µL |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Morpholinopyridin-3-amine, and how can reaction conditions be tailored to improve yield?

- Answer : The synthesis typically involves introducing morpholine to a pyridine derivative via nucleophilic substitution. Key variables include solvent choice (e.g., polar aprotic solvents like DMF), temperature (80–120°C), and catalysts (e.g., Pd(OAc)₂ for cross-coupling reactions). For example, in analogous compounds like 2-Methyl-6-morpholinopyridin-3-amine, continuous flow reactors have been used industrially to enhance scalability . Characterization via HPLC (≥98% purity) and NMR (¹H/¹³C) is critical for validation .

Q. How do physicochemical properties like solubility impact the biological evaluation of this compound?

- Answer : Solubility in solvents such as methanol, ethanol, and DMF increases with temperature, as shown in solubility studies of structurally related 6-chloropyridazin-3-amine. The modified Apelblat equation can model these trends, aiding in solvent selection for in vitro assays. Poor solubility may necessitate co-solvents (e.g., DMSO ≤1%) to maintain bioactivity .

Q. What spectroscopic techniques are recommended for characterizing this compound and its intermediates?

- Answer : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., morpholine integration at δ 3.5–3.7 ppm). Mass spectrometry (ESI-MS) verifies molecular weight, while FT-IR identifies functional groups (e.g., N-H stretches at ~3300 cm⁻¹). X-ray crystallography may resolve stereochemical ambiguities in crystalline derivatives .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced antimicrobial activity?

- Answer : SAR analysis of pyridine-morpholine hybrids reveals that electron-withdrawing groups (e.g., -CF₃) on the pyridine ring enhance antimicrobial potency. For instance, 6-(4,4-difluoropiperidin-1-yl)pyridin-3-amine derivatives show improved activity against Gram-positive bacteria. Computational docking (e.g., AutoDock Vina) can predict binding to bacterial enzyme targets like dihydrofolate reductase .

Q. What strategies resolve contradictions in reported biological activity data for morpholine-containing pyridine derivatives?

- Answer : Discrepancies may arise from assay variability (e.g., broth microdilution vs. agar diffusion) or compound purity. Use standardized protocols (CLSI guidelines) and orthogonal assays (e.g., time-kill kinetics). Meta-analysis of data from structurally similar compounds, such as 3-(6-methylpyridin-3-yl)propan-1-amine, can identify trends obscured by experimental noise .

Q. How do reaction kinetics influence the regioselectivity of morpholine introduction in pyridine systems?

- Answer : Regioselectivity is governed by electronic (directing groups) and steric factors. For example, electron-donating groups (e.g., -NH₂) at the pyridine 3-position favor morpholine substitution at the 6-position. Kinetic studies using in situ IR or HPLC monitoring can optimize reaction time and avoid byproducts like over-alkylated species .

Q. What in silico methods are effective for predicting the metabolic stability of this compound analogs?

- Answer : Tools like SwissADME predict metabolic hotspots (e.g., morpholine ring oxidation). Molecular dynamics simulations (e.g., GROMACS) assess cytochrome P450 binding. Experimental validation via liver microsome assays (human/rat) correlates with computational results, as seen in studies on trifluoromethylpyridine analogs .

Methodological Notes

- Data Correlation : Use the λh equation for solubility-temperature modeling .

- Contradiction Analysis : Apply ANOVA to compare biological replicates and identify outliers .

- Synthetic Optimization : Design-of-experiment (DoE) approaches (e.g., Taguchi method) can systematically vary reaction parameters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |